Cas no 2308478-08-0 (4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-{(1R)-1-(thiophen-2-yl)ethylcarbamoyl}butanoic acid)

4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-{(1R)-1-(thiophen-2-yl)ethylcarbamoyl}butanoic acid Chemical and Physical Properties
Names and Identifiers
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- EN300-1496313
- 4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-{[(1R)-1-(thiophen-2-yl)ethyl]carbamoyl}butanoic acid
- 2308478-08-0
- 4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-{(1R)-1-(thiophen-2-yl)ethylcarbamoyl}butanoic acid
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- Inchi: 1S/C26H26N2O5S/c1-16(23-11-6-14-34-23)27-25(31)22(12-13-24(29)30)28-26(32)33-15-21-19-9-4-2-7-17(19)18-8-3-5-10-20(18)21/h2-11,14,16,21-22H,12-13,15H2,1H3,(H,27,31)(H,28,32)(H,29,30)/t16-,22?/m1/s1
- InChI Key: DFOQSQSCWJTJOE-XESZBRCGSA-N
- SMILES: S1C=CC=C1[C@@H](C)NC(C(CCC(=O)O)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)=O
Computed Properties
- Exact Mass: 478.15624311g/mol
- Monoisotopic Mass: 478.15624311g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 34
- Rotatable Bond Count: 10
- Complexity: 712
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.9
- Topological Polar Surface Area: 133Ų
4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-{(1R)-1-(thiophen-2-yl)ethylcarbamoyl}butanoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1496313-2.5g |
4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-{[(1R)-1-(thiophen-2-yl)ethyl]carbamoyl}butanoic acid |
2308478-08-0 | 2.5g |
$6602.0 | 2023-08-31 | ||
Enamine | EN300-1496313-1g |
4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-{[(1R)-1-(thiophen-2-yl)ethyl]carbamoyl}butanoic acid |
2308478-08-0 | 1g |
$3368.0 | 2023-08-31 | ||
Enamine | EN300-1496313-1.0g |
4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-{[(1R)-1-(thiophen-2-yl)ethyl]carbamoyl}butanoic acid |
2308478-08-0 | 1g |
$3368.0 | 2023-06-05 | ||
Enamine | EN300-1496313-10g |
4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-{[(1R)-1-(thiophen-2-yl)ethyl]carbamoyl}butanoic acid |
2308478-08-0 | 10g |
$14487.0 | 2023-08-31 | ||
Enamine | EN300-1496313-5.0g |
4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-{[(1R)-1-(thiophen-2-yl)ethyl]carbamoyl}butanoic acid |
2308478-08-0 | 5g |
$9769.0 | 2023-06-05 | ||
Enamine | EN300-1496313-10.0g |
4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-{[(1R)-1-(thiophen-2-yl)ethyl]carbamoyl}butanoic acid |
2308478-08-0 | 10g |
$14487.0 | 2023-06-05 | ||
Enamine | EN300-1496313-0.25g |
4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-{[(1R)-1-(thiophen-2-yl)ethyl]carbamoyl}butanoic acid |
2308478-08-0 | 0.25g |
$3099.0 | 2023-08-31 | ||
Enamine | EN300-1496313-0.1g |
4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-{[(1R)-1-(thiophen-2-yl)ethyl]carbamoyl}butanoic acid |
2308478-08-0 | 0.1g |
$2963.0 | 2023-08-31 | ||
Enamine | EN300-1496313-0.05g |
4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-{[(1R)-1-(thiophen-2-yl)ethyl]carbamoyl}butanoic acid |
2308478-08-0 | 0.05g |
$2829.0 | 2023-08-31 | ||
Enamine | EN300-1496313-0.5g |
4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-{[(1R)-1-(thiophen-2-yl)ethyl]carbamoyl}butanoic acid |
2308478-08-0 | 0.5g |
$3233.0 | 2023-08-31 |
4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-{(1R)-1-(thiophen-2-yl)ethylcarbamoyl}butanoic acid Related Literature
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Chengqiang Wang,Haixia Xu,Chun Liu,Ziyue Peng,Ruoxing Min,Jianjun Li,Yanglei Jin,Yihan Wang,Zhihao Li,Lixin Zhu Biomater. Sci., 2021,9, 3005-3018
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Jie Lv,Shuangling Wang,Cong Zhang,Yulong Lin,Yan Fu,Meng Li Analyst, 2020,145, 5032-5040
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Chan Hyung Park,SungKwon Jeon,Sang-Hee Park,Min Gyu Shin,Min Sang Park,Sun-Young Lee,Jung-Hyun Lee J. Mater. Chem. A, 2019,7, 3992-4001
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Ajesh P. Thomas,L. Palanikumar,M. T. Jeena,Kibeom Kim,Ja-Hyoung Ryu Chem. Sci., 2017,8, 8351-8356
Additional information on 4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-{(1R)-1-(thiophen-2-yl)ethylcarbamoyl}butanoic acid
Comprehensive Analysis of 4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-{(1R)-1-(thiophen-2-yl)ethylcarbamoyl}butanoic acid (CAS No. 2308478-08-0)
In the rapidly evolving field of peptide synthesis and pharmaceutical intermediates, 4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-{(1R)-1-(thiophen-2-yl)ethylcarbamoyl}butanoic acid (CAS No. 2308478-08-0) has emerged as a compound of significant interest. This Fmoc-protected amino acid derivative plays a pivotal role in the synthesis of complex peptides, particularly in solid-phase peptide synthesis (SPPS), a technique widely used in drug discovery and biotechnology research.
The compound's unique structure, featuring both Fmoc (9-fluorenylmethoxycarbonyl) and thiophene moieties, makes it particularly valuable for researchers working on peptide-based therapeutics. With the growing demand for targeted drug delivery systems and personalized medicine, this intermediate has gained attention in academic and industrial laboratories worldwide. Its chiral center at the (1R)-1-(thiophen-2-yl)ethyl position adds to its stereochemical significance in creating biologically active compounds.
Recent advancements in cancer research and neurodegenerative disease treatment have highlighted the importance of specialized amino acid derivatives like 2308478-08-0. The compound's thiophene ring contributes to its potential interactions with biological targets, while the Fmoc group provides the necessary protection during peptide chain elongation. This dual functionality makes it particularly useful in developing peptide inhibitors and receptor modulators, addressing current challenges in drug design and molecular recognition.
From a synthetic chemistry perspective, 4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-{(1R)-1-(thiophen-2-yl)ethylcarbamoyl}butanoic acid demonstrates excellent compatibility with modern automated peptide synthesizers. Its stability under standard SPPS conditions and efficient deprotection kinetics make it a preferred choice for researchers developing novel therapeutic peptides. The compound's carboxylic acid functionality allows for straightforward incorporation into growing peptide chains, while maintaining the integrity of its stereochemistry throughout the synthesis process.
In the context of green chemistry initiatives, this compound represents an important advancement in sustainable peptide synthesis. The Fmoc protection strategy offers advantages over traditional methods, including milder deprotection conditions and reduced environmental impact. Researchers focusing on bioconjugation and protein engineering frequently utilize derivatives like 2308478-08-0 to create customized biomolecules with precise structural features.
The pharmaceutical industry's growing interest in peptide drugs has led to increased demand for specialized building blocks like 4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-{(1R)-1-(thiophen-2-yl)ethylcarbamoyl}butanoic acid. With over 60 peptide therapeutics currently on the market and hundreds in clinical trials, the need for high-quality, structurally diverse amino acid derivatives continues to rise. This compound's unique combination of aromatic heterocycles and protected functional groups makes it particularly valuable for developing next-generation biopharmaceuticals.
Quality control of CAS No. 2308478-08-0 is crucial for its application in GMP-compliant synthesis. Advanced analytical techniques including HPLC, mass spectrometry, and chiral analysis are employed to ensure the compound meets stringent purity standards. The stereochemical purity is especially critical, as it directly impacts the biological activity of resulting peptides. Manufacturers and suppliers must maintain rigorous quality protocols to support the compound's use in preclinical research and drug development programs.
Looking toward future applications, researchers are exploring the potential of 4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-{(1R)-1-(thiophen-2-yl)ethylcarbamoyl}butanoic acid in peptide-drug conjugates and targeted therapeutics. The compound's structural features may contribute to improved pharmacokinetic properties in final drug candidates, addressing common challenges in peptide-based drug development such as metabolic stability and tissue penetration. Its versatility makes it a valuable tool in the expanding field of precision medicine.
For researchers working with 2308478-08-0, proper handling and storage are essential to maintain the compound's integrity. While not classified as hazardous, it should be stored under anhydrous conditions at recommended temperatures to prevent degradation. The growing body of literature referencing this compound demonstrates its increasing importance in medicinal chemistry and biotechnology applications, making it a subject of ongoing research and development efforts worldwide.
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